molecular formula C21H20N2O5 B10997587 5-(benzyloxy)-N-(2,4-dimethoxyphenyl)-4-hydroxypyridine-2-carboxamide

5-(benzyloxy)-N-(2,4-dimethoxyphenyl)-4-hydroxypyridine-2-carboxamide

Cat. No.: B10997587
M. Wt: 380.4 g/mol
InChI Key: YTARZGUSWBTMDD-UHFFFAOYSA-N
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Description

5-(benzyloxy)-N-(2,4-dimethoxyphenyl)-4-hydroxypyridine-2-carboxamide: , also known by its chemical formula C19H18N2O5 , is a fascinating compound with diverse applications. Let’s explore its synthesis, reactions, and scientific significance.

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation reaction between 2,4-dimethoxyaniline and benzoyl chloride , followed by hydrolysis to yield the carboxamide. The benzyl group is introduced via benzylation of the hydroxyl group.

Reaction Conditions:

    Condensation Reaction: 2,4-dimethoxyaniline reacts with benzoyl chloride in an organic solvent (e.g., dichloromethane) with a base (e.g., triethylamine) as a catalyst.

    Hydrolysis: The amide bond is hydrolyzed using an acidic or basic medium.

    Benzylation: The hydroxyl group is benzylated using benzyl bromide or benzyl chloride.

Industrial Production: While industrial-scale production methods may vary, the synthetic routes described above can be adapted for large-scale manufacturing.

Chemical Reactions Analysis

Reactions:

    Oxidation: The compound can undergo oxidation reactions, converting the hydroxyl group to a carbonyl group.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate or Jones reagent.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products: The major products depend on the specific reaction conditions. For example, oxidation yields the corresponding carboxylic acid, while reduction produces the alcohol.

Scientific Research Applications

This compound finds applications in:

    Medicine: It may exhibit pharmacological properties, making it relevant for drug discovery.

    Chemical Biology: Researchers study its interactions with biological molecules.

    Industry: It could serve as a precursor for other compounds.

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with cellular receptors or enzymes, impacting cellular processes.

Comparison with Similar Compounds

While I don’t have specific data on similar compounds, further research could explore related pyridine derivatives.

Properties

Molecular Formula

C21H20N2O5

Molecular Weight

380.4 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-4-oxo-5-phenylmethoxy-1H-pyridine-2-carboxamide

InChI

InChI=1S/C21H20N2O5/c1-26-15-8-9-16(19(10-15)27-2)23-21(25)17-11-18(24)20(12-22-17)28-13-14-6-4-3-5-7-14/h3-12H,13H2,1-2H3,(H,22,24)(H,23,25)

InChI Key

YTARZGUSWBTMDD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC(=O)C(=CN2)OCC3=CC=CC=C3)OC

Origin of Product

United States

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